

# Early Clinical Experiences with Flomoxef in Japan: A Technical Overview

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## Compound of Interest

Compound Name: *Flomoxef*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

**Flomoxef** (FMOX), an oxacephem antibiotic developed by Shionogi & Co., Ltd., was first approved in Japan in 1988.<sup>[1]</sup> Its introduction marked a significant addition to the antibacterial arsenal, offering a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the early clinical experiences with **Flomoxef** in Japan, focusing on pivotal data from studies conducted primarily in the late 1980s. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

## Efficacy in Japanese Clinical Trials

Early clinical trials in Japan involving a large patient population demonstrated the effectiveness of **Flomoxef** across a variety of infections. A summary of these findings is presented below.

### Table 1: Overall Clinical Efficacy of Flomoxef in Early Japanese Trials

Patient Population	Number of Patients	Efficacy Rate (Excellent to Good Response)	Antibacterial Effect	Source
Various Infections	2,494	77.1%	80 to 100%	[2]

**Table 2: Clinical Efficacy of Flomoxef against Methicillin-Resistant Staphylococcus aureus (MRSA)**

Efficacy Rate against MRSA	Source
83.3%	[2]

**Table 3: Clinical Efficacy in Neonatal Bacterial Infections**

A study involving 171 neonates treated with **Flomoxef** for bacterial infections provided the following efficacy data for the 52 patients who responded to treatment.

Clinical Outcome	Number of Patients
Excellent	15
Good	34
Fair	1
Poor	2
Total	52

Source: [Sakata H, et al. Kansenshogaku Zasshi. 1993]

## Safety and Tolerability Profile

The safety of **Flomoxef** was a key aspect of its early clinical evaluation in Japan. The type and incidence of side effects were found to be comparable to other injectable cephem antibiotics of the time.

**Table 4: Incidence of Adverse Reactions in Early Japanese Clinical Trials**

Patient Population	Total Patients	Patients with Adverse Reactions	Incidence Rate	Source
Pre-approval clinical trials	3,267	414	12.7%	
6-year post-marketing survey	27,651	810	2.9%	

Importantly, no spermatogenic or significant hematological side effects were observed in the early clinical trials.[\[2\]](#)

## Pharmacokinetic Profile in Japanese Subjects

Pharmacokinetic studies were crucial in determining the appropriate dosing regimens for **Flomoxef**. The key parameters identified in early Japanese studies are summarized below.

**Table 5: Key Pharmacokinetic Parameters of Flomoxef in Adults**

Parameter	Value	Source
Plasma Half-life	Approximately 50 minutes	<a href="#">[2]</a>
Urinary Excretion (unchanged form)	85% within 6 hours	<a href="#">[2]</a>

**Table 6: Pharmacokinetic Parameters of Flomoxef in Neonates**

Pharmacokinetic studies in neonates revealed differences based on postnatal age, guiding age-specific dosing recommendations.

Neonatal Age Group	Serum Half-life
1-6 days old (Low Birth Weight)	3.93 hours
1-6 days old (Mature)	2.29 hours
8-19 days old (Mature)	1.62 hours

Source: [Fujita K, et al. Japanese Journal of Antibiotics. 1991]

## Experimental Protocols

While detailed protocols from the initial late 1980s studies are not fully available in accessible literature, this section outlines the general methodologies based on available information.

### Phase I Clinical Study in Healthy Male Volunteers

- Objective: To assess the safety, tolerability, and pharmacokinetics of **Flomoxef**.
- Methodology:
  - Subjects: Healthy adult male volunteers.
  - Dosage: Single and multiple intravenous administrations of **Flomoxef** in escalating doses.
  - Pharmacokinetic Sampling: Serial blood and urine samples were collected at predefined time points post-administration.
  - Analysis: **Flomoxef** concentrations in plasma and urine were determined using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters, including half-life, volume of distribution, and total body clearance, were calculated.
  - Safety Assessment: Continuous monitoring of vital signs, physical examinations, and regular clinical laboratory tests (hematology, blood chemistry, and urinalysis).

### Pivotal Clinical Trials for Efficacy and Safety

- Objective: To evaluate the clinical efficacy and safety of **Flomoxef** in patients with various bacterial infections.

- Methodology:
  - Study Design: These were often open-label, multicenter studies. Some were comparative trials, for instance, a double-blind controlled study against Latamoxef (LMOX) for complicated urinary tract infections.
  - Patient Population: Patients with diagnosed bacterial infections, including respiratory tract infections, urinary tract infections, and surgical infections.
  - Dosage: Typically, 1-2 grams of **Flomoxef** were administered intravenously daily in two to four divided doses.
  - Efficacy Assessment:
    - Clinical Response: Evaluated based on the resolution or improvement of clinical signs and symptoms of infection. The response was often categorized as "excellent," "good," "fair," or "poor."
    - Bacteriological Response: Assessed by the eradication or reduction of the causative pathogen from clinical specimens.
  - Safety Assessment: Monitoring and recording of all adverse events and abnormal laboratory findings.

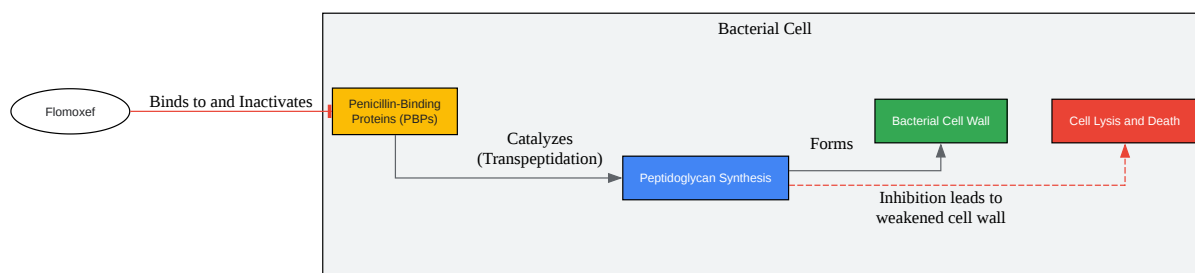
## Neonatal and Pediatric Studies

- Objective: To determine the efficacy, safety, and appropriate dosage of **Flomoxef** in neonatal and pediatric populations.
- Methodology:
  - Patient Population: Neonates (including low-birth-weight infants) and children with bacterial infections such as sepsis, pneumonia, and urinary tract infections.
  - Dosage: Doses were determined based on body weight, typically ranging from 60 to 80 mg/kg/day, divided into 3-4 doses.

- Efficacy and Safety Assessment: Similar to adult trials, with a close watch for age-specific adverse events.
- Pharmacokinetic Analysis: Blood and urine samples were collected to determine the pharmacokinetic profile in these specific populations, leading to age- and weight-based dosing recommendations.

## Mandatory Visualizations

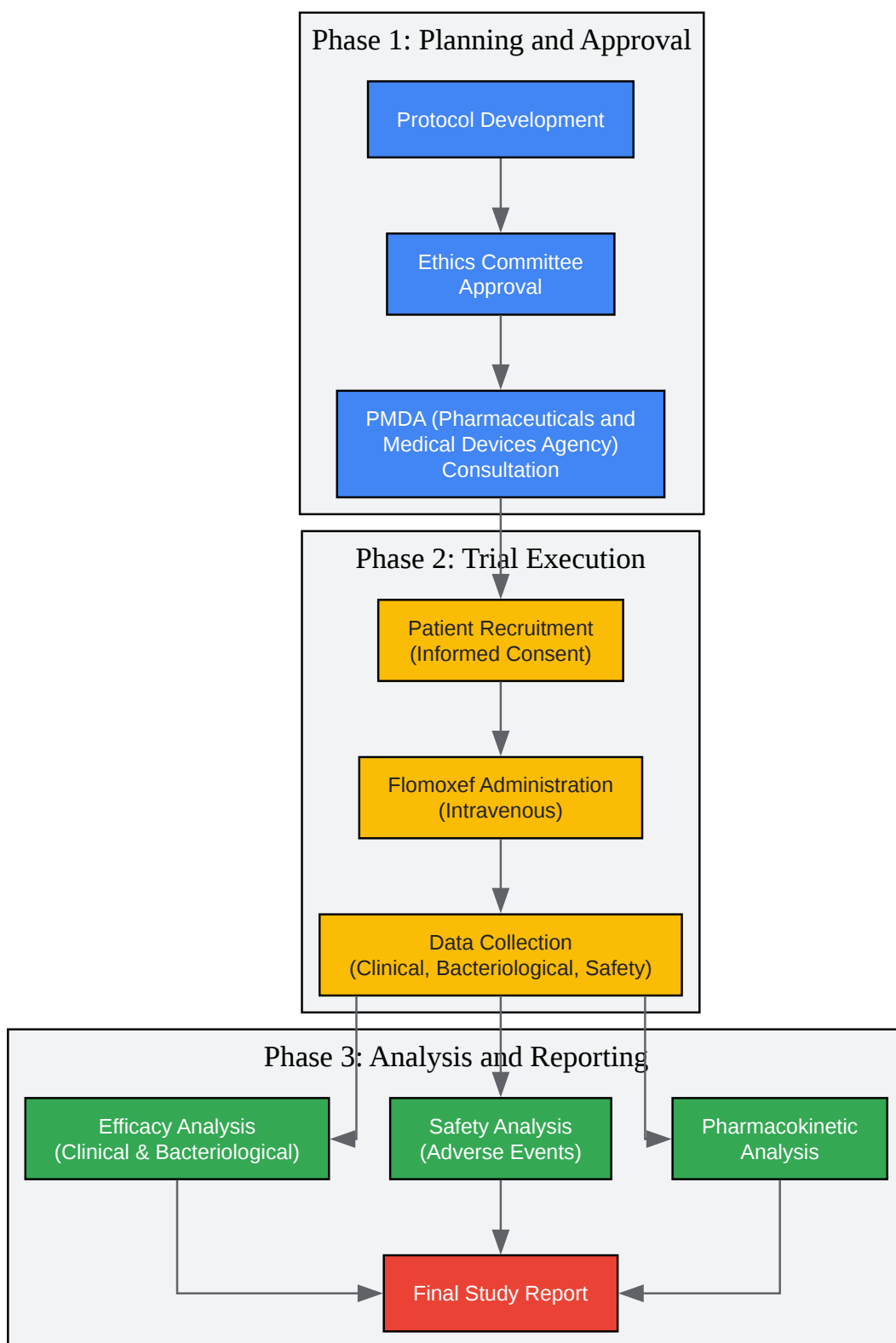
### Signaling Pathway: Mechanism of Action of Flomoxef



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Caption: Mechanism of action of **Flomoxef**.

## Experimental Workflow: A Typical Early Phase Clinical Trial in Japan



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Caption: Generalized workflow of early **Flomoxef** clinical trials in Japan.

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## References

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